molecular formula C12H16N4 B2578066 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine CAS No. 933698-36-3

1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine

Cat. No. B2578066
CAS RN: 933698-36-3
M. Wt: 216.288
InChI Key: JKXGKJVEEBYFMK-UHFFFAOYSA-N
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Description

1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine, also known as BDP, is a small molecule that has been the subject of scientific research due to its potential therapeutic applications. The compound is a benzodiazepine derivative and has been synthesized using various methods.

Scientific Research Applications

Role in Coordination Chemistry and Biological Activity

The review by Boča et al. (2011) delves into the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), highlighting their preparation, properties, and complex compounds. This study emphasizes the potential of such compounds in spectroscopy, magnetic properties, and biological activity, suggesting areas for further investigation, including unknown analogues of interest (Boča, Jameson, & Linert, 2011).

Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders

Jůza et al. (2022) focus on the therapeutic potential of D2 receptor modulators in treating schizophrenia, Parkinson's disease, depression, and anxiety. The paper reviews the structure, function, and pharmacology of novel D2 receptor ligands, including 1,4-disubstituted aromatic cyclic amine derivatives, highlighting their critical role in the dopaminergic pathway and their development over the last decade (Jůza, Musílek, Mezeiova, Soukup, & Korábečný, 2022).

Catalytic Applications in Organic Synthesis

Kantam et al. (2013) review recyclable copper catalyst systems for C-N bond forming reactions, including those involving amines such as piperidine. This study outlines the impact of solvents, temperature, and the nature of aryl halides on reactivity, emphasizing the potential for commercial exploitation of these catalyst systems in organic synthesis (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).

Minor Groove Binders in DNA Interaction

Issar and Kakkar (2013) review the synthetic dye Hoechst 33258 and its analogues, known for binding to the minor groove of B-DNA, particularly in AT-rich sequences. This highlights the role of N-methyl piperazine derivatives in fluorescent DNA staining and as potential radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).

CNS Acting Drugs Synthesis

Saganuwan (2017) investigates functional chemical groups, including piperidine, as leads for synthesizing compounds with potential Central Nervous System (CNS) activity. The study categorizes various chemical groups that may affect the CNS, offering insights into the synthesis of novel CNS drugs (Saganuwan, 2017).

properties

IUPAC Name

1-(1H-benzimidazol-2-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c13-9-5-7-16(8-6-9)12-14-10-3-1-2-4-11(10)15-12/h1-4,9H,5-8,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXGKJVEEBYFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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